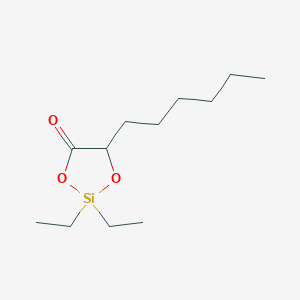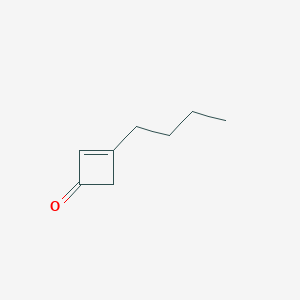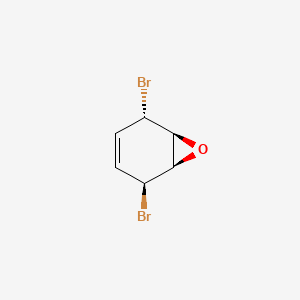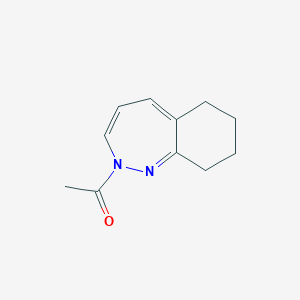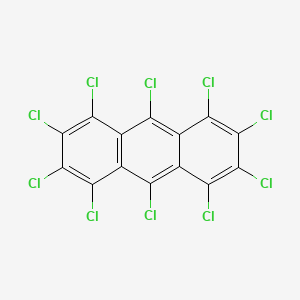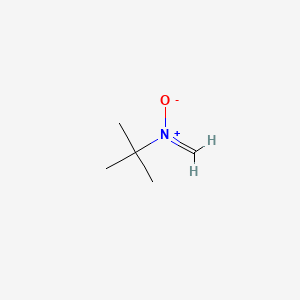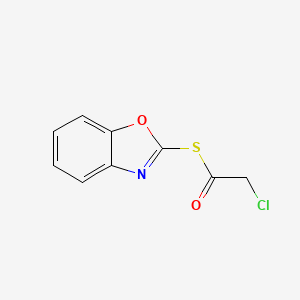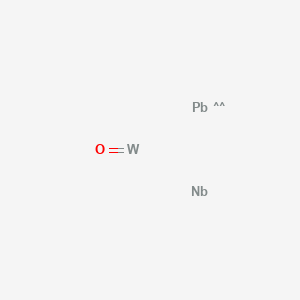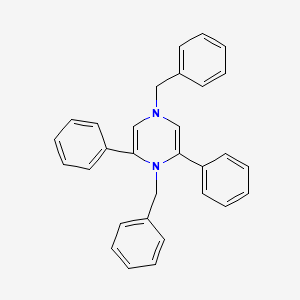![molecular formula C21H24O4 B14661170 2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol CAS No. 41148-69-0](/img/structure/B14661170.png)
2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is a complex organic compound with a unique spirobi[chromene] structure. This compound is characterized by its two chromene units connected through a spiro carbon, which is further substituted with methyl groups and hydroxyl groups. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene units, followed by the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the spiro structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol with a similar tetramethyl substitution pattern but a different ring structure.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar tetramethyl substitution pattern but different functional groups.
Tetramethylbutane: A hydrocarbon with a similar tetramethyl substitution pattern but lacking hydroxyl groups and the spiro structure.
Uniqueness
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is unique due to its spirobi[chromene] structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
41148-69-0 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2,2,2',2'-tetramethyl-4,4'-spirobi[3H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)11-21(15-7-5-13(22)9-17(15)24-19)12-20(3,4)25-18-10-14(23)6-8-16(18)21/h5-10,22-23H,11-12H2,1-4H3 |
Clé InChI |
VNDYSDIIERPGPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(OC3=C2C=CC(=C3)O)(C)C)C4=C(O1)C=C(C=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


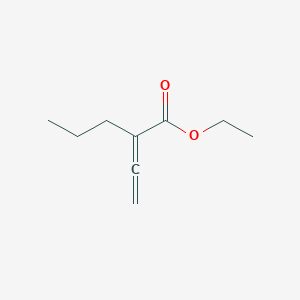
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
